molecular formula C11H14ClNO2S B8629867 4-Piperidinylbenzenesulphonyl chloride

4-Piperidinylbenzenesulphonyl chloride

Cat. No.: B8629867
M. Wt: 259.75 g/mol
InChI Key: NIHQHAOPTSHEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidinylbenzenesulphonyl chloride (CAS 677326-95-3) is a sulfonyl chloride derivative featuring a piperidine ring attached to a benzene core. Its molecular structure comprises a reactive sulfonyl chloride group (-SO₂Cl) at the 1-position of the benzene ring and a piperidine-1-carboxamido group at the 4-position, forming 4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride . This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing protease inhibitors and kinase-targeting agents due to its ability to act as an electrophilic reagent in amide bond formation . Its reactivity stems from the sulfonyl chloride moiety, which facilitates nucleophilic substitution reactions with amines, alcohols, or thiols.

Properties

Molecular Formula

C11H14ClNO2S

Molecular Weight

259.75 g/mol

IUPAC Name

4-piperidin-1-ylbenzenesulfonyl chloride

InChI

InChI=1S/C11H14ClNO2S/c12-16(14,15)11-6-4-10(5-7-11)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2

InChI Key

NIHQHAOPTSHEGF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-piperidinylbenzenesulphonyl chloride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride (Target Compound) 677326-95-3 C₁₂H₁₃ClN₂O₃S 302.78 (calculated) Sulfonyl chloride, piperidine carboxamide Pharmaceutical intermediate, protease inhibitor synthesis
4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride - C₁₅H₂₀ClN₃O₄S ~381.85 (estimated) Methoxy, acetylated amine, methyl-piperidine, sulfonyl chloride Likely used in peptide modification or receptor-targeted drug design
4-Chlorobenzylsulfonyl chloride - C₇H₆Cl₂O₂S 233.10 (calculated) Chlorobenzyl, sulfonyl chloride Intermediate for surfactants or agrochemicals due to high electrophilicity
4-(Piperidin-4-yl)benzoic acid hydrochloride 149353-84-4 C₁₂H₁₅ClNO₂ - Carboxylic acid, piperidine Potential use in metal-organic frameworks or as a ligand
4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide 1024183-79-6 C₂₁H₂₂ClN₃O₄S ~448.94 (estimated) Sulfonyl, carbohydrazide, piperidine, chlorophenyl Possible enzyme inhibitor or antineoplastic agent
Key Observations:

4-Chlorobenzylsulfonyl chloride lacks a piperidine group but includes a chlorobenzyl substituent, enhancing its lipophilicity and making it suitable for hydrophobic interactions in agrochemicals .

Functional Group Impact :

  • The carboxylic acid in 4-(piperidin-4-yl)benzoic acid hydrochloride () shifts its application toward coordination chemistry rather than nucleophilic substitution .
  • The carbohydrazide moiety in the compound from introduces hydrogen-bonding capability, suggesting utility in targeting enzyme active sites .

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